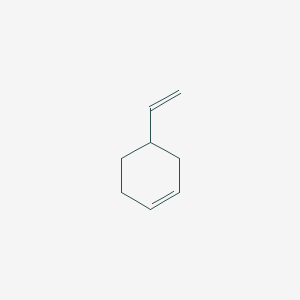

4-Vinylcyclohexene

Description

Properties

IUPAC Name |

4-ethenylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDKZWKEPDTENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27053-88-9 | |

| Record name | Cyclohexene, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27053-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021437 | |

| Record name | 4-Vinylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless to slightly yellow liquid with a sweet aromatic odor at 0.5 ppm; [AIHA], COLOURLESS LIQUID., Colorless liquid. | |

| Record name | Cyclohexene, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyl cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

128 °C @ 760 mm Hg, 128 °C, 259-261 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

61 °F (Closed cup), 16 °C, 16 °C c.c., 60 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with methanol, Soluble in ether, benzene, petroleum ether., In water, 50 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8299 @ 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 0.83 | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.76 (Air= 1), Relative vapor density (air = 1): 3.7, 3.76 | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

15.7 [mmHg], 15.7 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 2.1, 15 mmHg at 77 °F | |

| Record name | 4-Vinyl cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

100-40-3 | |

| Record name | Vinylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-1-cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Vinylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212JQJ15PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-108.9 °C, -109 °C, -150 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Vinylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Vinylcyclohexene (4-VCH), a significant industrial chemical. The information is presented to support research, development, and safety protocols.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-Ethenylcyclohexene |

| Synonyms | 1-Vinyl-3-cyclohexene, 4-vinyl-1-cyclohexene |

| CAS Number | 100-40-3[1] |

| Molecular Formula | C₈H₁₂[2] |

| Molecular Weight | 108.18 g/mol [3] |

| Structure | A cyclohexene ring with a vinyl group at position 4. |

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source |

| Appearance | Colorless liquid | [4][5] |

| Odor | Pungent, characteristic | [5][6] |

| Boiling Point | 126-129 °C | [1][4] |

| Melting/Freezing Point | -108.9 °C | [4][7] |

| Density | 0.832 g/mL at 25 °C | [1] |

| Vapor Density | 3.76 (air = 1) | [1][2] |

| Vapor Pressure | 15 mmHg at 25 °C | [4][8] |

| Flash Point | 16 °C (closed cup) | [2][9] |

| Autoignition Temperature | 269 °C | [2] |

| Refractive Index | n20/D 1.463 | [1] |

| Solubility in Water | 50 mg/L at 25 °C (slightly soluble) | [1][2][4] |

| Solubility in Organic Solvents | Soluble in benzene, diethyl ether, petroleum ether | [4][7] |

| Octanol/Water Partition Coefficient (log Pow) | 3.93 | [1][2] |

Chemical Properties and Reactivity

This compound is a reactive cyclic olefin due to the presence of two double bonds.

-

Dimerization and Synthesis : It is primarily produced through the catalytic dimerization of 1,3-butadiene in a Diels-Alder reaction.[7][10] This process is typically conducted at elevated temperatures (110-425 °C) and pressures (1.3-100 MPa) using catalysts like silicon carbide with copper or chromium salts.[4][10]

-

Oxidation and Peroxide Formation : Prolonged exposure to air or oxygen can lead to the formation of explosive peroxides.[2] It is recommended to check for peroxides before distillation and eliminate them if found.[2] Temperatures above 26.6 °C and exposure to oxygen can also cause discoloration and the formation of gums.[1][4]

-

Epoxidation : this compound is a precursor to this compound diepoxide (VCD), a reactive diluent for epoxy resins.[11] The epoxidation is carried out using peroxyacetic acid.[11] VCD is noted for its ovotoxicity, making it a subject of study in reproductive toxicology.[12][13]

-

Incompatibilities : It is incompatible with strong oxidizing agents, acids, bases, and certain metals.[1] It can react vigorously with these materials, posing a fire and explosion hazard.[2]

Experimental Protocols

Synthesis of this compound via Dimerization of 1,3-Butadiene

This protocol is based on the industrial production method.

-

Catalyst Preparation : A catalyst bed is prepared using silicon carbide mixed with copper or chromium salts.[4]

-

Reaction Setup : A high-pressure reactor is charged with the catalyst.

-

Reaction Conditions : Gaseous 1,3-butadiene is fed into the reactor. The temperature is maintained between 110 °C and 425 °C, and the pressure is kept between 1.3 and 100 MPa.[10]

-

Product Isolation : The product stream, containing this compound and byproducts like 1,5-cyclooctadiene, is cooled and depressurized.

-

Purification : Fractional distillation is used to separate this compound from unreacted butadiene and other byproducts. Purity is often assessed using Gas Chromatography (GC).[10]

Safety and Handling

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor.[1][6] Vapors can form explosive mixtures with air.[2] Explosive limits in air are 0.8-9.1% by volume.[2] |

| Health Hazards | Causes skin irritation.[6] May be fatal if swallowed and enters airways.[6] Suspected of causing cancer (IARC Group 2B) and is possibly toxic for human reproduction.[2][4] |

| Environmental Hazards | Toxic to aquatic organisms with long-lasting effects.[2] |

| Storage | Store in a cool, well-ventilated, fireproof area separated from oxidants.[2] It should be stored only if stabilized, typically with an inhibitor like p-tert-butylcatechol, to prevent polymerization and peroxide formation.[2] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[14] In case of insufficient ventilation, wear suitable respiratory equipment. |

Applications

This compound is primarily used as a chemical intermediate in the synthesis of other compounds.[4][15]

-

Flame Retardants : It is a precursor in the production of certain flame retardants.[1]

-

Flavors and Fragrances : Used as an intermediate in the synthesis of various flavor and fragrance compounds.[4]

-

Epoxy Resins : It is converted to this compound diepoxide, which serves as a reactive diluent for other diepoxides and epoxy resins.[11]

-

Polymers : It can be used in the manufacture of polyolefins and other polymers.[4]

Visualization

The following diagram illustrates the synthesis of this compound from 1,3-Butadiene and its subsequent epoxidation to form this compound Diepoxide, a key industrial application.

Caption: Synthesis of 4-VCH and its conversion to VCD for various applications.

References

- 1. 4-Vinyl-1-cyclohexene CAS#: 100-40-3 [m.chemicalbook.com]

- 2. ICSC 1177 - this compound [inchem.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vinylcyclohexene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]

- 6. agilent.com [agilent.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 4-VINYL CYCLOHEXENE | Occupational Safety and Health Administration [osha.gov]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. fishersci.be [fishersci.be]

- 15. This compound (IARC Summary & Evaluation, Volume 60, 1994) [inchem.org]

4-Vinylcyclohexene spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide to the Spectroscopic Profile of 4-Vinylcyclohexene.

This whitepaper provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound this compound. Detailed experimental protocols and a visual representation of the molecule's structural elucidation through spectroscopy are included to support research and development activities.

Executive Summary

This compound (4-VCH) is a cyclic olefin of significant interest in chemical synthesis and as a precursor to various polymers and specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and the analysis of reaction kinetics and metabolite formation. This document compiles and interprets the essential spectroscopic data for 4-VCH, presenting it in a clear and accessible format for laboratory professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the vinylic and aliphatic protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.68 | m | H-1, H-2 (Cyclohexene C=C-H) |

| 5.45 | m | H-7 (-CH=CH₂) |

| 4.95 | m | H-8, H-8' (=CH₂) |

| 2.07 | m | H-3, H-6 (Allylic CH₂) |

| 1.75 | m | H-5 (Allylic CH₂) |

| 1.25 | m | H-4 (Tertiary CH) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides a count of the unique carbon environments within the this compound molecule.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 143.81 | C-7 (-C H=CH₂) |

| 126.93 | C-1 or C-2 (Cyclohexene C =C) |

| 126.13 | C-1 or C-2 (Cyclohexene C =C) |

| 112.38 | C-8 (=C H₂) |

| 37.68 | C-4 (Tertiary C H) |

| 31.12 | C-3 or C-6 (Allylic C H₂) |

| 28.51 | C-3 or C-6 (Allylic C H₂) |

| 24.94 | C-5 (Aliphatic C H₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound, particularly the carbon-carbon double bonds.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3080 | C-H Stretch | Vinylic C-H |

| 3015 | C-H Stretch | Vinylic C-H (Cyclohexene) |

| 2920 | C-H Stretch | Aliphatic C-H |

| 2840 | C-H Stretch | Aliphatic C-H |

| 1645 | C=C Stretch | Vinylic C=C |

| 1655 | C=C Stretch | Cyclohexene C=C |

| 990, 910 | C-H Bend | Vinylic C-H (out-of-plane) |

| 660 | C-H Bend | Cyclohexene C-H (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for its identification in complex mixtures. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 108 | 25 | [C₈H₁₂]⁺• (Molecular Ion) |

| 93 | 15 | [C₇H₉]⁺ |

| 79 | 95 | [C₆H₇]⁺ |

| 80 | 30 | [C₆H₈]⁺ |

| 54 | 100 | [C₄H₆]⁺ (Butadiene radical cation) |

| 39 | 40 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Instrument: Varian A-60 or equivalent NMR spectrometer.[1]

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Sample Concentration: Approximately 5-10 mg of this compound in 0.5 mL of solvent.

IR Spectroscopy

-

Instrument: Perkin-Elmer 621 Grating IR Spectrophotometer or equivalent FTIR spectrometer.

-

Sample Preparation: A thin film of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Technique: Transmission.

Mass Spectrometry

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Full scan to detect all fragment ions.

Spectroscopic Data Relationship Diagram

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic methods and the structural data obtained for this compound.

References

4-Vinylcyclohexene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Vinylcyclohexene (4-VCH), a significant industrial chemical and a subject of toxicological research. This document details its chemical identity, physical properties, synthesis, analytical methods, and its metabolic pathway leading to ovotoxicity.

Core Chemical Identity

CAS Number: 100-40-3[1][2][3][4]

Molecular Structure: this compound is an organic compound characterized by a vinyl group attached to the fourth carbon of a cyclohexene ring.[3] It is a colorless liquid.[1][3][4] Although it is a chiral molecule, it is primarily used in its racemic form.[3]

Molecular Formula: C₈H₁₂[1][2][4]

Synonyms: 4-Ethenylcyclohexene, 1-Vinyl-3-cyclohexene, Butadiene dimer.[1][2][3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 108.18 g/mol | [3] |

| Boiling Point | 128.9 °C | [1][4] |

| Melting/Freezing Point | -108.9 °C | [1][4] |

| Density | 0.8299 g/cm³ at 20 °C | [1][4] |

| Vapor Pressure | 15 mmHg at 25 °C | [1] |

| Flash Point | 21.2 °C (open cup) | [1] |

| Water Solubility | 50 mg/L | [1] |

| Solubility | Soluble in benzene, diethyl ether, and petroleum ether | [1][4] |

| Refractive Index (n_D) | 1.4639 at 20 °C | [4] |

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This compound is commercially produced through the [4+2] cycloaddition, or Diels-Alder reaction, of two molecules of 1,3-butadiene.[3]

Industrial Protocol Overview: The dimerization of 1,3-butadiene is conducted at elevated temperatures, typically ranging from 110 to 425 °C, and under high pressure (1.3 to 100 MPa).[1][3] This reaction is facilitated by a catalyst, which is often a mixture of silicon carbide with copper or chromium salts.[1][3] A notable side product of this reaction is 1,5-cyclooctadiene.[3]

Conceptual Laboratory Protocol:

-

Reactant Preparation: A reaction vessel, typically a high-pressure autoclave, is charged with liquid 1,3-butadiene and the catalyst.

-

Reaction Conditions: The vessel is sealed and heated to the target temperature and pressure to initiate the dimerization. The reaction is allowed to proceed for a set duration.

-

Product Isolation: After cooling, the reaction mixture is depressurized. The crude product is a mixture of this compound, unreacted butadiene, 1,5-cyclooctadiene, and other oligomers.

-

Purification: The this compound is separated from the crude mixture by fractional distillation. An inhibitor, such as tert-butylcatechol, is often added to the purified product to prevent polymerization and oxidation.[1]

Analytical Method: Quantification in Air by Gas Chromatography

This protocol describes the determination of airborne this compound concentrations, relevant for occupational exposure monitoring.

1. Sample Collection:

-

Sorbent: A solid sorbent tube containing two sections of activated coconut-shell charcoal (100 mg front, 50 mg back) is used.

-

Air Sampling: A calibrated air sampling pump draws a known volume of air through the sorbent tube at a flow rate of 0.3 to 1.5 L/min.

2. Sample Preparation:

-

Desorption: The charcoal from both sections is transferred to separate vials. 1 mL of carbon disulfide is added to each vial to desorb the this compound.

-

Stability: Samples are stable for up to 7 days at room temperature and 21 days when refrigerated.

3. Instrumental Analysis:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Column: A suitable capillary column, such as one with a non-polar stationary phase.

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An appropriate temperature program is used to separate this compound from other components.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration. The limit of detection for this method has been reported to be 0.044 ng.

Metabolic Pathway and Toxicological Significance

This compound is a known ovarian toxicant, particularly in mice. Its toxicity is not due to the parent compound itself but rather its metabolic activation to reactive epoxides.[1][5]

The metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, predominantly in the liver.[1][5] The process involves two key epoxidation steps. First, 4-VCH is oxidized at either the double bond in the cyclohexene ring or the vinyl group, forming two different monoepoxides: this compound-1,2-epoxide and this compound-7,8-epoxide.[5] Subsequently, the remaining double bond in these monoepoxides can be further oxidized to form this compound diepoxide (VCD).[5] This diepoxide is the ultimate toxic metabolite responsible for the destruction of small pre-antral ovarian follicles.[6]

References

- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ICSC 1177 - this compound [inchem.org]

- 3. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. In vitro metabolism of this compound in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Laboratory Handling of 4-Vinylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylcyclohexene (4-VCH), an industrial chemical primarily used as a raw material in the production of polymers and as a chemical intermediate, presents a unique set of health and safety challenges in the laboratory setting.[1][2] This volatile, flammable, and toxic substance necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks. This technical guide provides an in-depth overview of the health and safety considerations for this compound, summarizing key quantitative data, outlining experimental protocols for its assessment, and visualizing its metabolic and toxicological pathways.

Physicochemical and Toxicological Properties of this compound

A comprehensive understanding of the intrinsic properties of 4-VCH is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₂ | [3] |

| Molecular Weight | 108.18 g/mol | [4] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Characteristic, strong | [6] |

| Boiling Point | 128-130 °C | [5][7] |

| Melting Point | -108.9 °C | [1][5] |

| Flash Point | 16 °C (closed cup) | [5][7] |

| Density | 0.8299 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 11 hPa at 20 °C | [7] |

| Solubility in Water | Slightly soluble (50 mg/L) | [1] |

| Autoignition Temperature | 265-269 °C | [5][7] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | 6,300 mg/kg | Rat | Oral | [7] |

| 16,620 mg/kg | Rabbit | Dermal | [7] | |

| LC₅₀ (Lethal Concentration, 50%) | 27,000 mg/L (4 hours) | Mouse | Inhalation | [7] |

Table 3: Occupational Exposure Limits for this compound

| Organization | Limit | Notes | Reference(s) |

| ACGIH (TLV-TWA) | 0.1 ppm (0.44 mg/m³) | [6][7] | |

| OSHA (PEL) | Not Established | [6] |

Health Hazards and Target Organ Toxicity

This compound is classified as a hazardous substance with multiple health effects.

-

Carcinogenicity : 4-VCH is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][6] Animal studies have demonstrated that oral administration of 4-VCH can lead to an increased incidence of ovarian tumors in female mice.[1][8]

-

Reproductive Toxicity : 4-VCH is suspected of damaging fertility or the unborn child.[7][9] Its primary metabolite, this compound diepoxide (VCD), is a known ovotoxicant that selectively destroys primordial and primary follicles in the ovaries of rodents, leading to premature ovarian failure.[1][10]

-

Skin Irritation : It is a known skin irritant, causing redness and inflammation upon contact.[5][7][9]

-

Aspiration Hazard : If swallowed, 4-VCH can enter the airways and may be fatal.[7][9]

-

Respiratory Irritation : Inhalation of vapors may cause irritation to the respiratory tract.[6]

Metabolic Activation and Mechanism of Ovarian Toxicity

The toxicity of 4-VCH is intrinsically linked to its metabolism. In the liver, cytochrome P450 enzymes metabolize 4-VCH to its more reactive and toxic epoxide metabolites, primarily this compound diepoxide (VCD).[5][9]

The primary mechanism of 4-VCH-induced ovarian toxicity involves the destruction of primordial follicles by its metabolite, VCD, through the induction of apoptosis (programmed cell death).[1][10] Research suggests that VCD may interfere with critical cell survival signaling pathways within the oocytes.[1]

Experimental Protocols for Health Hazard Assessment

The following sections outline the general methodologies for key experiments used to determine the health hazards of this compound.

Carcinogenicity Bioassay (Oral Gavage)

This protocol is based on studies conducted by the National Toxicology Program (NTP).[11]

-

Objective : To assess the carcinogenic potential of 4-VCH following long-term oral administration.

-

Test System : Male and female F344/N rats and B6C3F1 mice.

-

Procedure :

-

Groups of 50 animals of each sex and species are used.

-

4-VCH, dissolved in a suitable vehicle like corn oil, is administered by gavage (oral intubation) five days a week for up to two years.

-

Dose levels are determined from prior subchronic toxicity studies. For 4-VCH, doses of 200 and 400 mg/kg body weight have been used.[11]

-

A control group receives the vehicle only.

-

Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.

-

At the end of the study, all animals are euthanized and subjected to a complete necropsy.

-

All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.

-

-

Endpoint : Incidence, type, and location of tumors in the treated groups compared to the control group.

Reproductive Toxicity Study (Ovotoxicity Assessment)

This methodology is adapted from research investigating the ovarian toxicity of 4-VCH and its metabolites.[5]

-

Objective : To determine the effect of 4-VCH on the ovary, specifically on the population of primordial and primary follicles.

-

Test System : Female B6C3F1 mice.

-

Procedure :

-

Groups of female mice (e.g., 28 days old) are administered 4-VCH or its metabolites (like VCD) daily via intraperitoneal injection or oral gavage for a specified period (e.g., 30 days).

-

A range of doses is tested to establish a dose-response relationship.

-

A control group receives the vehicle only.

-

At the end of the dosing period, the animals are euthanized, and the ovaries are collected.

-

Ovaries are fixed, sectioned, and stained for histological examination.

-

The number of primordial and primary follicles is quantified by counting them in serial sections of the ovary.

-

-

Endpoint : A significant reduction in the number of primordial and primary follicles in the treated groups compared to the control group indicates ovotoxicity.

Skin Irritation Assay

This protocol is a general representation of the Draize skin irritation test.

-

Objective : To assess the potential of 4-VCH to cause skin irritation.

-

Test System : Albino rabbits.

-

Procedure :

-

A small area of the rabbit's back is clipped free of fur.

-

A specific amount of 4-VCH (e.g., 0.5 mL) is applied to the clipped skin and covered with a gauze patch.

-

The patch is left in place for a set period (e.g., 4 hours).

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The application site is observed and scored for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Endpoint : The severity of skin reactions is graded on a numerical scale. The average scores determine the irritation potential of the substance.

Safe Laboratory Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when working with 4-VCH.

Engineering Controls :

-

Always handle 4-VCH in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Use explosion-proof electrical equipment where vapors may accumulate.[5]

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[9]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's compatibility data.

-

Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.[5]

Handling and Storage :

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][9]

-

Ground all containers and transfer equipment to prevent static discharge.[12]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, separated from oxidizing agents.[5][7]

Emergency Procedures :

-

Spills :

-

Fire :

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

-

Conclusion

This compound is a valuable chemical intermediate that demands respect and careful handling in the laboratory. Its flammability, carcinogenicity, reproductive toxicity, and irritant properties necessitate a multi-faceted approach to safety, encompassing a thorough understanding of its hazards, the implementation of robust engineering and administrative controls, the consistent use of appropriate personal protective equipment, and preparedness for emergencies. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize the risks associated with 4-VCH and maintain a safe laboratory environment.

References

- 1. This compound diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Ovarian toxicity of this compound diepoxide: a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of epoxidation in this compound-induced ovarian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ovarian Toxicity of this compound Diepoxide: A Mechanistic Model | Semantic Scholar [semanticscholar.org]

- 7. Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 100-40-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tceq.texas.gov [tceq.texas.gov]

- 13. Comparison of the disposition and in vitro metabolism of this compound in the female mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 4-Vinylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage requirements for 4-Vinylcyclohexene (4-VCH), a critical intermediate in the synthesis of various specialty chemicals. Due to its chemical structure, 4-VCH is susceptible to degradation, primarily through autoxidation and polymerization, which can impact its purity and pose significant safety risks. Adherence to proper handling and storage protocols is imperative to ensure the integrity of the material and the safety of laboratory personnel.

Core Stability Concerns

The primary stability concern for this compound is its propensity to form explosive peroxides upon exposure to atmospheric oxygen. This process, known as autoxidation, can be initiated by heat, light, and the presence of metal catalysts. Additionally, 4-VCH can undergo polymerization, which may be catalyzed by peroxides or other impurities.[1]

Key Degradation Pathways:

-

Peroxide Formation: The allylic hydrogen atoms in the cyclohexene ring are susceptible to abstraction, leading to the formation of hydroperoxides. These peroxides are unstable and can decompose violently, especially upon heating or mechanical shock.[1]

-

Polymerization: The vinyl group makes 4-VCH susceptible to polymerization, which can be initiated by free radicals formed during autoxidation. This can lead to a change in the physical properties of the material, including increased viscosity and the formation of solid polymers.

-

Discoloration and Gum Formation: Prolonged exposure to oxygen and temperatures above 26.6°C can lead to discoloration and the formation of gummy residues.[2]

Recommended Storage and Handling Guidelines

To mitigate the risks associated with 4-VCH instability, the following storage and handling procedures are recommended:

| Parameter | Guideline | Rationale | Citation |

| Temperature | Store in a cool location, such as an explosion-proof refrigerator. | Reduces the rate of autoxidation and polymerization. | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric oxygen, a key reactant in peroxide formation. | [4] |

| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to air and light, which can initiate degradation. | [3] |

| Inhibitors | Ensure the presence of a suitable polymerization inhibitor. | Scavenges free radicals to prevent the onset of autoxidation and polymerization. | [2] |

| Segregation | Store separately from oxidizing agents, acids, and bases. | Avoids incompatible materials that can catalyze decomposition or polymerization.[1][4] | |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | 4-VCH is a highly flammable liquid with a low flash point.[2] | |

| Shelf Life | Monitor for peroxide formation regularly, especially for older containers or material of unknown age. Unopened containers with inhibitor have a limited shelf life. | Peroxide levels can increase to dangerous levels over time, even in the presence of inhibitors. | [5] |

Experimental Protocols

Regular monitoring of this compound for peroxide formation and inhibitor concentration is crucial for safe handling and use.

Protocol 1: Determination of Peroxide Value

This protocol is based on the principles outlined in ASTM E299 and other iodometric titration methods for determining peroxides in organic solvents.[3][6][7]

Objective: To quantify the concentration of peroxides in a this compound sample.

Principle: Peroxides in the sample oxidize iodide ions (from potassium iodide) to iodine in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Reagents and Equipment:

-

Glacial Acetic Acid

-

Chloroform or Isooctane

-

Saturated Potassium Iodide (KI) solution (freshly prepared)

-

Standardized 0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1%) or Thyodene indicator

-

Erlenmeyer flask with a glass stopper

-

Burette

-

Analytical balance

Procedure:

-

Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add 30-50 mL of a solvent mixture (e.g., 3:2 v/v glacial acetic acid:chloroform).[3] Swirl to dissolve the sample.

-

Add 1 mL of freshly prepared saturated potassium iodide solution.[3]

-

Stopper the flask, swirl, and let it stand in the dark for at least 5 minutes (the reaction time may need to be extended for less reactive peroxides).

-

Add approximately 100 mL of deionized water.[3]

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of iodine has almost disappeared.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with vigorous swirling until the blue color is completely discharged.

-

Record the volume of sodium thiosulfate solution used.

-

Perform a blank determination using the same procedure but without the 4-VCH sample.

Calculation: Peroxide Value (meq/kg) = ((V - Vb) * N * 1000) / W

Where:

-

V = Volume of Na₂S₂O₃ solution for the sample (mL)

-

Vb = Volume of Na₂S₂O₃ solution for the blank (mL)

-

N = Normality of the Na₂S₂O₃ solution

-

W = Weight of the sample (g)

Protocol 2: Monitoring of p-tert-Butylcatechol (TBC) Inhibitor

This protocol is based on the colorimetric method analogous to ASTM D4590 for the determination of TBC in styrene.[8]

Objective: To determine the concentration of the TBC inhibitor in this compound.

Principle: TBC reacts with sodium hydroxide in an alcoholic solution to form a pink-colored complex. The intensity of the color, which is proportional to the TBC concentration, is measured spectrophotometrically at 490 nm.[8]

Reagents and Equipment:

-

Sodium Hydroxide solution (e.g., 1 M in methanol)

-

Methanol or another suitable alcohol

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

TBC standards of known concentrations

Procedure:

-

Calibration Curve:

-

Prepare a series of TBC standards of known concentrations in this compound (or a suitable solvent if the matrix effect is negligible).

-

For each standard, take a known volume and add the sodium hydroxide solution.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each standard at 490 nm.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Take a known volume of the this compound sample to be tested.

-

Treat the sample with the sodium hydroxide solution in the same manner as the standards.

-

Measure the absorbance of the sample at 490 nm.

-

-

Calculation:

-

Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.

-

Note: HPLC methods can also be employed for more precise and specific quantification of TBC, especially in the presence of interfering substances.[9]

Visualizing Stability and Metabolism

To better understand the processes affecting this compound, the following diagrams illustrate the key chemical pathways.

References

- 1. store.astm.org [store.astm.org]

- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 4. protocols.io [protocols.io]

- 5. ASTM D8534-23 - Standard Test Method for Determination of Trace Peroxides in Liquid, Liquefied, and Reagents Soluble Hydrocarbon Streams using Flow Injection System with Ultraviolet/Visible Detector [en-standard.eu]

- 6. matestlabs.com [matestlabs.com]

- 7. store.astm.org [store.astm.org]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Research-Grade 4-Vinylcyclohexene: Sourcing, Quality Control, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of research-grade 4-Vinylcyclohexene (4-VCH), a critical chemical intermediate. It details commercial sourcing, typical product specifications, quality control protocols, and essential safety and metabolic information to support its effective and safe use in research and development.

Introduction to this compound (4-VCH)

This compound (IUPAC name: 4-Ethenylcyclohexene) is a colorless liquid and a dimer of 1,3-butadiene, produced commercially through a catalytic dimerization process.[1] It serves as a key intermediate in the synthesis of various compounds, including flame retardants, flavors, and fragrances, and in the manufacturing of polyolefins and specialty epoxy resins.[1][2][3]

For researchers, particularly in toxicology and drug development, 4-VCH and its metabolites are subjects of significant interest. The parent compound's metabolism leads to the formation of bioactive epoxides, such as this compound diepoxide (VCD), which is a known ovotoxicant that selectively destroys small pre-antral follicles in rodent ovaries.[4][5][6] This property makes VCD a model chemical for studying premature ovarian failure and related fertility disorders.[6][7] Understanding the commercial availability, purity, and handling of the parent compound is the first step in conducting reliable and reproducible studies.

Commercial Availability and Specifications

Research-grade 4-VCH is available from several major chemical suppliers. The purity and formulation can vary, with most offerings including an inhibitor like p-tert-butylcatechol to prevent polymerization and gum formation upon exposure to oxygen.[1] Below is a summary of typical product specifications from leading vendors.

Table 1: Commercial Supplier Specifications for Research-Grade this compound

| Parameter | Sigma-Aldrich (Supelco) | Thermo Scientific Chemicals | Typical Commercial Grade[1] |

| Product Name | 4-Vinyl-1-cyclohexene, analytical standard | 4-Vinyl-1-cyclohexene, 97%, stabilized | This compound |

| CAS Number | 100-40-3 | 100-40-3[8] | 100-40-3[1] |

| Purity / Assay | ≥99.5% (GC)[9] | 97%[8] | 97 wt% min.[1] |

| Inhibitor | 25-200 ppm p-tert-butylcatechol | Stabilized (typically with TBC) | 25–200 ppm tert-butylcatechol[1] |

| Primary Impurities | Not specified for analytical standard | Not specified | 1,5-cyclooctadiene (3 wt% max.)[1] |

| Available Quantities | 25 mL | 5 mL | Bulk quantities |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.18 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 126-129 °C | [1][9] |

| Melting Point | -101 to -109 °C | [1][9] |

| Density | 0.831 - 0.832 g/mL at 20-25 °C | [9] |

| Refractive Index | n20/D 1.463 - 1.464 | [9] |

| Flash Point | 16 °C (60.8 °F) - closed cup | |

| Vapor Pressure | 10.2 - 15 mmHg at 25 °C | [1] |

| Storage Temperature | 2-8°C | [9] |

Quality Control and Analysis Protocol

Verifying the purity of 4-VCH upon receipt and before use is critical for experimental integrity. The most common analytical method is gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS).[1]

Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general procedure for determining the purity of a 4-VCH sample.

-

Objective: To quantify the purity of this compound and identify potential impurities, such as 1,5-cyclooctadiene.

-

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)

-

Volumetric flasks and micropipettes

-

GC vials with septa

-

Gas Chromatograph with FID detector

-

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing and dissolving a known amount of 4-VCH in the chosen solvent. A typical concentration is 1000 µg/mL.

-

Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

-

Prepare the sample for analysis by diluting it with the same solvent to fall within the calibration range.

-

-

GC-FID Instrumentation and Conditions:

-

GC Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to prevent column overload.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Detector (FID) Temperature: 280 °C.

-

-

Data Analysis:

-

Run the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted 4-VCH sample.

-

Identify the 4-VCH peak based on its retention time from the standard runs.

-

Calculate the concentration of 4-VCH in the sample using the calibration curve.

-

Purity is expressed as a weight percentage (% w/w). Peaks other than the solvent and 4-VCH should be identified (if using GC-MS) or reported as unknown impurities.

-

Visualization of Key Pathways and Workflows

Metabolic Pathway of this compound

For professionals in drug development and toxicology, the metabolic fate of 4-VCH is of primary importance. Metabolism occurs primarily in the liver via cytochrome P450 (CYP450) enzymes, which oxidize the compound to form monoepoxides and ultimately the highly reactive this compound diepoxide (VCD).[1][5][6] This diepoxide is the ultimate ovotoxicant responsible for the destruction of primordial and primary ovarian follicles.[4][5]

Caption: Metabolic activation of 4-VCH to its ovotoxic diepoxide metabolite (VCD) by CYP450 enzymes.

Workflow for Procurement and Experimental Use

A structured workflow ensures that research-grade chemicals are sourced, verified, and handled in a manner that guarantees both safety and experimental reproducibility.

Caption: A standard workflow for sourcing, verifying, and handling research-grade 4-VCH.

Safe Handling and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and is suspected of causing cancer and damaging fertility.[10]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Use explosion-proof electrical and ventilating equipment.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a protective suit.[10]

-

Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use an approved respirator with an organic vapor cartridge (e.g., type ABEK).

-

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[2][10] Take measures to prevent the buildup of electrostatic charge.[10] Avoid contact with skin, eyes, and inhalation of vapors.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] The recommended storage temperature is between 2-8°C.[9] Store in a designated flammables cabinet away from oxidizing agents.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. May be fatal if swallowed and enters airways.[10]

-

References

- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Vinyl-1-cyclohexene, 97%, stabilized 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. echemi.com [echemi.com]

4-Vinylcyclohexene: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-vinylcyclohexene (4-VCH) in a range of common organic solvents. Understanding the solubility characteristics of 4-VCH is critical for its application in synthesis, polymerization, and various research and development settings. This document compiles available data on its solubility, outlines general experimental protocols for solubility determination, and provides visualizations to illustrate key concepts.

Solubility of this compound

This compound is a non-polar organic compound, a characteristic that dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its miscibility with various solvents. Generally, 4-VCH exhibits high solubility in non-polar and weakly polar organic solvents and is poorly soluble in highly polar solvents like water.

Quantitative Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively available in readily accessible literature. However, its solubility in water has been documented.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | Not Specified | 50 mg/L | [1][2] |

Qualitative Solubility in Organic Solvents

While specific quantitative data is limited, the solubility of this compound in several common organic solvents is qualitatively described as high.

| Solvent | Qualitative Solubility |

| Benzene | Soluble[1][2] |

| Diethyl Ether | Soluble[1][2] |

| Petroleum Ether | Soluble[1][2] |

| Hexane | Soluble[3][4] |

| Toluene | Soluble[3][4] |

| Methanol | Miscible |

It is also generally noted that, as with many organic compounds, the solubility of this compound in organic solvents tends to increase with temperature[3][4].

Experimental Protocols for Solubility Determination

Method 1: Gravimetric Determination (for solid solutes, adapted for a liquid solute)

This method involves preparing a saturated solution, separating the undissolved solute, and determining the concentration of the dissolved solute in the supernatant.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., hexane, toluene)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial or flask.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of a separate phase of undissolved 4-VCH should be visible.

-

-

Phase Separation:

-

After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for a period to allow for initial phase separation.

-

To ensure complete separation of the undissolved solute, centrifuge the mixture at a controlled temperature.

-

-

Analysis of the Supernatant:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the saturated supernatant sample using a calibrated analytical method, such as GC-FID.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Method 2: Visual Miscibility Determination

For determining if this compound is miscible with a solvent, a simple visual method can be employed.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes or vials with closures

Procedure:

-

In a clean, dry test tube, add a known volume of the solvent.

-

Incrementally add known volumes of this compound to the solvent, sealing and shaking the mixture after each addition.

-

Observe the mixture for the formation of a single, clear phase (miscible) or the presence of two distinct layers or turbidity (immiscible or partially miscible).

-

Repeat the process by adding the solvent to this compound to observe the behavior across a range of compositions.

Visualizations

Logical Relationship of this compound Solubility

The following diagram illustrates the general solubility behavior of this compound based on solvent polarity.

Caption: Relationship between 4-VCH and solvent polarity.

General Experimental Workflow for Solubility Determination

This diagram outlines a typical workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining solubility.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 4-Vinylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction